4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide
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Overview
Description
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is a sulfur-containing heterocyclic compound It is characterized by a thiopyran ring, which is a six-membered ring containing one sulfur atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide typically involves the reaction of β-(tert-butylsulfanyl)-substituted aldehydes with alkynes in the presence of bis(norbornadiene)rhodium(I) tetrafluoroborate and bis(dicyclohexylphosphino)methane in 1,2-dichloroethane . Another common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of phosphodiesterase, it may prevent the breakdown of cyclic nucleotides, leading to increased levels of these signaling molecules. As an inhibitor of β-secretase BACE1, it may reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 1-Thiacyclohexan-4-one
- 4-Thiacyclohexanone
- Penthianone
- Tetrahydro-1-thio-γ-pyrone
- Tetrahydro-1-thio-4-pyrone
- Tetrahydro-1,4-thiapyrone
- Tetrahydro-4-thiopyrone
- Tetrahydrothiopyran-4-one
- 2,3,5,6-Tetrahydro-4-thiopyranone
- 4-Oxotetrahydrothiopyran
- 4-Oxothiane
- Tetrahydrothia-4-pyranone
- Tetrahydro-4H-thiapyran-4-one
- 4H-tetrahydrothiopyran-4-one
- 4-Thianone
Uniqueness
4H-Thiopyran-4-one, tetrahydro-2,6-diphenyl-, 1-oxide is unique due to its specific substitution pattern and the presence of both phenyl groups and an oxide functionality.
Properties
CAS No. |
65309-86-6 |
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Molecular Formula |
C17H16O2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-oxo-2,6-diphenylthian-4-one |
InChI |
InChI=1S/C17H16O2S/c18-15-11-16(13-7-3-1-4-8-13)20(19)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI Key |
WGLFLHTVXJVHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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